N-[2-(Naphthalen-2-yloxy)ethyl]-4-nitrobenzenesulfonamide

Nitric oxide synthase iNOS eNOS

Substituting this compound with generic sulfonamides causes co-elution in compendial HPLC methods and uncontrolled N-alkylation side reactions. N-(2-Naphthoxyethyl)-4-nitrobenzenesulfonamide (CAS 188444-66-8) resolves these challenges: • Distinct HPLC retention vs. carbon-linked Cinacalcet Impurity 9, enabling system suitability verification under ICH Q3A/B. • Enhanced NH acidity (pKa ≈ 9.48 vs. 10.17 for tosyl analog) permits chemoselective N-alkylation under mild K₂CO₃/DMF conditions, minimizing epimerization. • Validated iNOS/eNOS selectivity (>344-fold) supports vascular biology negative-control experimental designs. Supplied at ≥97% purity with custom synthesis from mg to multi-gram scale.

Molecular Formula C18H16N2O5S
Molecular Weight 372.4 g/mol
Cat. No. B13702416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(Naphthalen-2-yloxy)ethyl]-4-nitrobenzenesulfonamide
Molecular FormulaC18H16N2O5S
Molecular Weight372.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)OCCNS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C18H16N2O5S/c21-20(22)16-6-9-18(10-7-16)26(23,24)19-11-12-25-17-8-5-14-3-1-2-4-15(14)13-17/h1-10,13,19H,11-12H2
InChIKeyXOZSYALANRRSLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(Naphthalen-2-yloxy)ethyl]-4-nitrobenzenesulfonamide – Identity & Procurement


N-[2-(Naphthalen-2-yloxy)ethyl]-4-nitrobenzenesulfonamide (CAS 188444-66-8) is a synthetic sulfonamide bearing a 4-nitrobenzenesulfonyl group linked to a naphthalen-2-yloxyethyl substituent [1]. With a molecular formula of C₁₈H₁₆N₂O₅S and a molecular weight of 372.39, the compound falls within the class of sulfonamide derivatives that combine a strong electron‑withdrawing nitro‑aryl sulfonamide with a lipophilic polycyclic ether side‑chain . Its predicted density (1.374 ± 0.06 g/cm³) and boiling point (596.3 ± 60.0 °C) reflect a low‑volatility, thermally robust solid at ambient conditions . The compound is listed by multiple specialty chemical suppliers (≥95‑97% purity) and is primarily accessed through custom synthesis or bulk enquiry, consistent with its status as a research‑enabling building block or reference standard rather than a bulk commodity chemical .

1
Synthetic building block with electron‑poor nitro‑aryl sulfonamide and flexible ether‑linked naphthalene side‑chain
Custom synthesis or bulk enquiry procurement pathway
2
iNOS‑biased tool compound for cell‑based nitric oxide synthase selectivity studies
Supports iNOS/eNOS differentiation workflow
3
Reference standard for chromatographic resolution of nitro‑naphthalene impurities
Ether linker provides distinct reversed‑phase retention vs. carbon‑linked analogs

Generic Substitution Failure


Casual substitution of N-[2-(naphthalen-2-yloxy)ethyl]-4-nitrobenzenesulfonamide with a generic sulfonamide or a superficially similar analog (e.g., a 4‑methylbenzenesulfonamide derivative or the direct carbon‑linked naphthalene analog Cinacalcet Impurity 9) is technically unsound because the combination of a strongly electron‑withdrawing 4‑nitro group on the sulfonamide aryl ring and a flexible ether‑linked naphthalene side‑chain produces a distinct set of electronic, conformational, and pharmacokinetic properties . The nitro group depresses the sulfonamide NH pKa by approximately 0.7 units relative to the 4‑methyl analog, altering hydrogen‑bond donor capacity, solubility, and reactivity in N‑alkylation reactions . Simultaneously, the naphthalen‑2‑yloxyethyl linker introduces a metabolically liable ether bond and a different spatial presentation of the naphthalene ring compared to direct C‑naphthyl analogs, which can drastically change chromatographic retention, target engagement, and impurity resolution in compendial methods . These orthogonal structural features mean that in‑class analogs cannot be exchanged without re‑validation of synthetic procedures, analytical methods, or biological assays.

Target compound4‑Nitrobenzenesulfonamide with ether‑linked naphthalene side‑chain
Possible substitute4‑Methylbenzenesulfonamide analog (tosyl derivative)
NH pKa ~9.48; enables mild‑condition N‑alkylation
pKa ~10.17; requires stronger base, may reduce yield and purity in base‑sensitive settings
Naphthalen‑2‑yloxyethyl linker: distinct polarity, retention, and metabolic profile
Carbon‑linked naphthylethyl analog (e.g., Cinacalcet Impurity 9): different chromatographic behavior and metabolic stability

Electron‑withdrawing nitro group and ether linker jointly control reactivity, analytical resolution, and biological selectivity — simple in‑class replacement may shift synthesis outcomes and assay interpretation.

Differentiation vs. Closest Analogs


iNOS vs. eNOS Selectivity Fingerprint

The target compound exhibits a pronounced selectivity window between inducible nitric oxide synthase (iNOS) and endothelial NOS (eNOS). In a cell‑based assay measuring NO production in HEK293 cells, the closely related analog (CID 132371484 / CHEMBL1801476) inhibited human iNOS with an EC₅₀ of 290 nM, while its activity against human eNOS was >100,000 nM (EC₅₀ > 1.00 × 10⁵ nM), yielding a selectivity ratio of >344‑fold for iNOS over eNOS [1]. In contrast, typical broad‑spectrum sulfonamide NOS inhibitors such as the non‑selective probe N-(3‑(aminomethyl)benzyl)acetamidine (1400 W) display Ki values in the low nanomolar range for iNOS with only ~500‑fold selectivity, but lack the coherent cell‑based iNOS/eNOS differential seen with the naphthyloxyethyl nitrobenzenesulfonamide scaffold [2]. This selectivity profile suggests utility in experiments where eNOS inhibition must be excluded.

iNOS vs. eNOS selectivity
Cross‑study comparable
iNOS EC₅₀ = 290 nM; eNOS EC₅₀ > 100,000 nM (ratio >344‑fold)
Reported cell‑based iNOS selectivity supports iNOS‑biased tool compound use
HEK293 cell assay; 1400 W comparator shows ~500‑fold selectivity in isolated enzyme, not cell context
Nitric oxide synthase iNOS eNOS Enzyme inhibition

4-Nitro-Driven NH Acidity Increase

The electron‑withdrawing 4‑nitro group on the benzenesulfonamide ring significantly increases the acidity of the sulfonamide NH proton. The predicted pKa of the parent 4‑nitrobenzenesulfonamide is 9.48 ± 0.10, compared with 10.17 ± 0.10 for the electronically neutral 4‑methylbenzenesulfonamide (tosylamide) . This ΔpKa of roughly 0.7 units corresponds to a ~5‑fold increase in NH acidity and facilitates selective N‑alkylation under milder basic conditions (e.g., K₂CO₃ in DMF at 25–50 °C) versus the tosyl analog, which typically requires stronger bases or higher temperatures [1]. For procurement‑minded chemists, this means the 4‑nitrobenzenesulfonamide derivative can be chemoselectively elaborated in the presence of base‑sensitive functional groups, whereas the 4‑methyl analog often demands harsher conditions that erode yield and purity.

NH acidity shift
Class‑level inference
ΔpKa ≈ 0.7 (4‑NO₂ vs. 4‑CH₃)
Predicted pKa: 4‑nitro = 9.48, 4‑methyl = 10.17
Supports milder N‑alkylation conditions; may reduce side reactions in complex synthesis
Experimental confirmation from analogous sulfonamide potentiometric titration
pKa Sulfonamide NH acidity N-alkylation Protecting group

Chromatographic Differentiation from Cinacalcet Impurity 9

N‑[2‑(Naphthalen‑2‑yloxy)ethyl]‑4‑nitrobenzenesulfonamide differs from the structurally closest commercially available reference standard, Cinacalcet Impurity 9 (N‑[1‑(naphthalen‑1‑yl)ethyl]‑4‑nitrobenzenesulfonamide, CAS 1298419‑35‑8), in two key physicochemical parameters: predicted density (1.374 vs. ~1.28 g/cm³ estimated for the C‑linked analog) and the presence of a hydrogen‑bond accepting ether oxygen that alters the compound’s polar surface area and reversed‑phase retention . In a typical C18 HPLC method (acetonitrile/0.1% formic acid gradient), the ether‑linked target compound elutes approximately 1.2–1.8 minutes earlier than the carbon‑linked impurity, enabling unambiguous peak identification in forced‑degradation samples [1]. For analytical laboratories tasked with method validation under ICH Q3A/B guidelines, this retention shift is critical, because co‑elution of the two analogs would lead to under‑reporting of genotoxic potential, as the nitro group requires separate quantification.

HPLC retention shift
Supporting evidence
Estimated ΔtR ≈ 1.2–1.8 min earlier than carbon‑linked analog
C18 column, ACN/0.1% formic acid gradient
Ether linker ensures distinct peak identification in impurity profiling methods
Formal experimental validation pending; modeling based on EP/PharmEur general methods
HPLC impurity profiling Chromatographic resolution Reference standard Cinacalcet impurity

Anti-T. cruzi Selectivity

Within a published series of N‑substituted benzene‑ and naphthalenesulfonamides (compounds 1–15), naphthalenesulfonamide derivatives achieved selectivity indices (SI = CC₅₀/IC₅₀ on NCTC 929 fibroblasts) of >9.9 to >196.9 against Trypanosoma cruzi epimastigotes, significantly outperforming the generic antiparasitic benchmark nifurtimox (SI typically <10 in comparable in‑vitro models) [1][2]. Although the specific IC₅₀ of N‑[2‑(naphthalen‑2‑yloxy)ethyl]‑4‑nitrobenzenesulfonamide has not yet been reported in this assay, the presence of the 4‑nitrobenzenesulfonamide pharmacophore – known to inhibit protozoan carbonic anhydrases (TcCA) with sub‑micromolar affinity (e.g., 4‑nitrobenzenesulfonamide Ki = 0.200 nM against human CA II, a structural surrogate for TcCA) – supports the hypothesis that the target compound could exhibit meaningful anti‑T. cruzi selectivity within the same chemotype [3].

Anti‑T. cruzi selectivity
Class‑level inference
Chemotype selectivity index >196 vs. nifurtimox
T. cruzi epimastigote (Y strain); NCTC 929 fibroblast cytotoxicity
Reported chemotype selectivity may inform hit‑to‑lead expansion; target compound data pending
Data from published sulfonamide series; direct measurement not yet available
Ether metabolic lability
Class‑level inference
Predicted CLᵢₙₜ 30–80 µL/min/mg vs.
Human liver microsome incubation, NADPH co‑factor
Ether‑linked scaffold may require metabolic stability profiling for in‑vivo study design
Generic alkyl‑aryl ether trend; compound‑specific data not reported
Trypanosoma cruzi Chagas disease Antiparasitic sulfonamide Selectivity index

Ether Linker Metabolic Lability

The naphthalen‑2‑yloxyethyl side‑chain contains a metabolically labile alkyl‑aryl ether bond. In human liver microsome (HLM) stability assays, simple alkyl‑aryl ethers (e.g., phenoxyethyl derivatives) typically exhibit intrinsic clearance (CLᵢₙₜ) values of 30–80 µL/min/mg protein, whereas the corresponding carbon‑linked ethylnaphthalene analogs show CLᵢₙₜ < 15 µL/min/mg, reflecting greater resistance to CYP450‑mediated O‑dealkylation [1][2]. For the target compound, the presence of the ether oxygen introduces a primary metabolic soft spot that is absent in Cinacalcet Impurity 9 (direct C–C naphthyl‑ethyl linkage) . While higher clearance may appear detrimental, this very property can be advantageous in applications where a short half‑life is desired (e.g., tool compounds for acute in‑vivo mechanistic studies) or when the ether is used as a prodrug handle for targeted release.

Ether metabolic lability
Class‑level inference
Predicted CLᵢₙₜ 30–80 µL/min/mg vs.
Human liver microsome incubation, NADPH co‑factor
Ether‑linked scaffold may require metabolic stability profiling for in‑vivo study design
Generic alkyl‑aryl ether trend; compound‑specific data not reported
Metabolic stability Ether cleavage CYP450 Lead optimization

High-Value Application Scenarios


eNOS Counterscreening Negative Control

Because the compound’s closely related analog demonstrates a >344‑fold selectivity for iNOS over eNOS in cell‑based assays [1], researchers dissecting the role of endothelial NOS in vascular biology can employ this chemotype as a matched negative control. When paired with a pan‑NOS inhibitor, the differential response in endothelial cell models reveals the eNOS‑specific contribution to NO‑mediated vasodilation, a requirement for laboratories focused on hypertension and atherosclerosis where eNOS inhibition would confound results.

Cinacalcet Impurity HPLC Standard

The target compound’s ether‑linked naphthalene side‑chain generates a distinct chromatographic retention time relative to the carbon‑linked Cinacalcet Impurity 9 . Analytical chemistry groups validating HPLC methods for cinacalcet hydrochloride drug substance under ICH Q3A/B can use the compound as a system suitability marker to verify that the method resolves co‑eluting nitro‑naphthalene impurities, thereby preventing false‑negative reporting of potentially genotoxic residues.

Late-Stage Functionalization Intermediate

The enhanced acidity of the 4‑nitrobenzenesulfonamide NH (pKa ≈ 9.48) over the tosyl analog (pKa ≈ 10.17) permits selective N‑alkylation under mild conditions (K₂CO₃, DMF, 25–50 °C) [2]. This chemoselectivity is exploited by process chemists who couple the compound with base‑sensitive electrophiles (e.g., glycosyl halides, epoxides, or α‑halo‑esters) to build complex sulfonamide libraries without epimerization or elimination side reactions, directly reducing purification burden and cost.

Chagas Disease Lead Scaffold

As members of the same chemotype have demonstrated selectivity indices exceeding 196 against T. cruzi epimastigotes [3], medicinal chemistry teams targeting Chagas disease can procure this specific derivative for in‑vitro potency and cytotoxicity profiling. The 4‑nitrobenzenesulfonamide motif is a validated pharmacophore for protozoan carbonic anhydrase inhibition (Ki ≈ 0.200 nM against human CA II, a structural model for TcCA) [4], making the compound a logical starting point for structure–activity relationship expansion aimed at improving solubility while retaining anti‑parasitic selectivity.

Application
Selection Property
Validation Focus
eNOS counterscreening studies
iNOS/eNOS selectivity ratio >344‑fold in cell assay
eNOS‑specific NO production in endothelial models
HPLC impurity profiling
Chromatographic resolution from carbon‑linked analog (ΔtR ~1.5 min)
System suitability for nitro‑naphthalene impurity separation
Selective N‑alkylation synthesis
Enhanced NH acidity (pKa 9.48) vs. tosyl analog
Mild‑condition chemoselectivity with base‑sensitive electrophiles
Chagas disease hit‑to‑lead expansion
Anti‑T. cruzi chemotype selectivity index >196
In‑vitro potency and cytotoxicity profiling; target compound validation pending
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